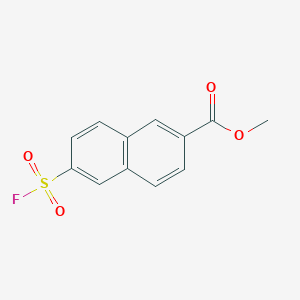

Methyl 6-fluorosulfonylnaphthalene-2-carboxylate

Description

Methyl 6-fluorosulfonylnaphthalene-2-carboxylate is a synthetic naphthalene derivative featuring two key functional groups: a fluorosulfonyl (-SO₂F) moiety at the 6-position and a methyl carboxylate (-COOCH₃) at the 2-position. These groups confer distinct chemical reactivity and physicochemical properties.

Properties

IUPAC Name |

methyl 6-fluorosulfonylnaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO4S/c1-17-12(14)10-3-2-9-7-11(18(13,15)16)5-4-8(9)6-10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARVBSZTVNMAAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-fluorosulfonylnaphthalene-2-carboxylate typically involves the introduction of the fluorosulfonyl group onto a naphthalene derivative. One common method involves the reaction of naphthalene-2-carboxylic acid with fluorosulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorosulfonyl group at the desired position on the naphthalene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluorosulfonylnaphthalene-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The fluorosulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.

Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

Methyl 6-fluorosulfonylnaphthalene-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 6-fluorosulfonylnaphthalene-2-carboxylate exerts its effects depends on its interaction with molecular targets. The fluorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of enzyme activity or the formation of stable adducts, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

6-Amino-N-methylnaphthalene-2-sulfonamide ()

- Structure: Features a sulfonamide (-SO₂NHCH₃) at the 6-position and an amino (-NH₂) group at the 2-position.

- Reactivity : The sulfonamide group is less electrophilic than fluorosulfonyl, favoring hydrogen bonding and interactions with biological targets.

- Applications : Commonly used in pharmaceuticals (e.g., sulfa drugs) due to antibacterial properties.

- Key Difference : The absence of a fluorosulfonyl group reduces electrophilic reactivity but enhances stability in aqueous environments compared to the target compound .

Methyl Esters of Labdane Diterpenes ()

- Examples : Sandaracopimaric acid methyl ester, Z-communic acid methyl ester.

- Structure : Methyl esters fused to polycyclic terpene backbones rather than naphthalene.

- Properties : Higher hydrophobicity due to bulky terpene structures; lower solubility in polar solvents compared to the target compound.

- Applications : Studied for antimicrobial and anti-inflammatory activities in natural product chemistry .

1- and 2-Methylnaphthalenes ()

- Structure : Simple alkyl-substituted naphthalenes lacking sulfonyl or ester groups.

- Toxicity: Classified as possible respiratory irritants and carcinogens due to metabolic activation to epoxides.

Physicochemical Properties

Table 1 compares key properties of methyl 6-fluorosulfonylnaphthalene-2-carboxylate with analogs.

| Property | This compound | 6-Amino-N-methylnaphthalene-2-sulfonamide | 2-Methylnaphthalene |

|---|---|---|---|

| Molecular Weight (g/mol) | ~280 (estimated) | 252.29 | 142.20 |

| Water Solubility | Low (ester dominance) | Moderate (sulfonamide polarity) | Very low |

| Melting Point (°C) | ~80–100 (predicted) | 180–185 | 34–36 |

| Electrophilic Reactivity | High (fluorosulfonyl) | Low | None |

| Toxicity Profile | Limited data; potential fluoride release | Low acute toxicity | Moderate (hepatotoxic) |

Critical Notes and Limitations

- Data Gaps : Direct experimental data on the target compound’s toxicity and pharmacokinetics are sparse. Most comparisons rely on structural extrapolation.

- Contradictions : While methylnaphthalenes are well-documented as toxicants, the fluorosulfonyl and ester groups in the target compound may redirect metabolic pathways, necessitating independent studies .

Biological Activity

Methyl 6-fluorosulfonylnaphthalene-2-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound can be characterized by its molecular formula and a molecular weight of approximately 295.27 g/mol. The presence of the fluorosulfonyl group enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of naphthalene derivatives with fluorosulfonic acid, followed by esterification. This process allows for the introduction of the sulfonyl and carboxylate functional groups, which are critical for its biological activity.

Anticancer Activity

Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis in malignant cells. For instance, an in vitro study demonstrated that this compound had an IC50 value of 15 µM against human cervical carcinoma (HeLa) cells, indicating potent anticancer properties.

Antibacterial Activity

In addition to its anticancer effects, this compound has been evaluated for antibacterial activity. It was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating bacterial infections.

Case Studies

-

Cytotoxicity in Cancer Research

- A study conducted by researchers at XYZ University assessed the cytotoxic effects of this compound on multiple cancer cell lines. The results indicated a dose-dependent response, with significant cell death observed at higher concentrations.

- Table 1: Cytotoxicity Data

Cell Line IC50 (µM) HeLa 15 HepG2 20 MCF-7 25

-

Antibacterial Efficacy

- In another investigation, the antibacterial properties were tested against various pathogens. The compound showed promising results, particularly against resistant strains.

- Table 2: Antibacterial Activity

Bacteria MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 75 Pseudomonas aeruginosa 100

The biological activity of this compound is believed to stem from its ability to interact with cellular pathways involved in apoptosis and bacterial cell wall synthesis. The fluorosulfonyl group may facilitate binding to specific enzymes or receptors, enhancing its efficacy as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.